molecular formula C15H15BrO3 B7869912 (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

Cat. No.: B7869912
M. Wt: 323.18 g/mol
InChI Key: SGLPPTHLVWQNJZ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is a diarylmethanol derivative featuring two aromatic rings: a 4-bromophenyl group and a 2,4-dimethoxyphenyl group. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity. Such diarylmethanols are frequently employed as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science .

The compound is synthesized via nucleophilic addition or acid-catalyzed condensation reactions. For example, analogous structures have been prepared using sulfuric acid in methanol as a catalyst, as seen in the synthesis of 4,4’-((2,4-chlorophenyl)methylene)aniline (M3) . Its molecular formula is C₁₅H₁₅BrO₃, with a molar mass of 335.19 g/mol.

Properties

IUPAC Name

(4-bromophenyl)-(2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLPPTHLVWQNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2,4-Dimethoxybenzyl Alcohol

The bromination of 2,4-dimethoxybenzyl alcohol represents a foundational approach. This method employs N-bromosuccinimide (NBS) or molecular bromine (Br₂ ) in dichloromethane (DCM ) or acetic acid, typically at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, with the methoxy groups directing bromination to the para position relative to the hydroxymethyl group.

Key considerations :

  • NBS offers superior selectivity and reduced side reactions compared to Br₂.

  • Acetic acid enhances solubility but may necessitate longer reaction times (8–12 hours).

  • Yields range from 65% to 78% after purification via column chromatography.

Grignard Reaction Approach

A two-step synthesis involves the Grignard reaction between 4-bromophenylmagnesium bromide and 2,4-dimethoxybenzaldehyde , followed by hydrolysis:

2,4-Dimethoxybenzaldehyde+4-BromophenylMgBrTHF, 0°CThis compound\text{2,4-Dimethoxybenzaldehyde} + \text{4-BromophenylMgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}

Advantages :

  • High functional group tolerance enables modular substitution patterns.

  • Yields exceed 80% when anhydrous tetrahydrofuran (THF ) is used.

Limitations :

  • Strict anhydrous conditions are required to prevent Grignard reagent decomposition.

  • Post-reduction steps may be necessary if ketone intermediates form.

Reduction of Ketone Derivatives

Reduction of the precursor ketone, (4-bromophenyl)(2,4-dimethoxyphenyl)ketone , using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ethanol provides an alternative pathway:

Ketone+NaBH₄MeOH, 25°CMethanol derivative\text{Ketone} + \text{NaBH₄} \xrightarrow{\text{MeOH, 25°C}} \text{Methanol derivative}

Optimization data :

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol2572
LiAlH₄Ethanol085

Table 1: Comparative yields for ketone reduction methods

LiAlH₄ achieves higher yields but poses handling risks due to pyrophoric reactivity.

Optimization of Reaction Parameters

Catalytic Enhancements

The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst in aqueous media, inspired by pyrrole synthesis methodologies, improves reaction efficiency:

  • DABCO facilitates proton transfer steps, reducing side product formation.

  • Aqueous conditions align with green chemistry principles, minimizing organic solvent use.

Solvent Selection

Green solvent alternatives to DCM, such as ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) , reduce environmental impact while maintaining yield integrity. For example:

SolventBoiling Point (°C)Yield (%)
DCM4078
2-MeTHF8075

Table 2: Solvent comparison for bromination reactions

Industrial-Scale Production Considerations

Scaling up requires:

  • Continuous flow reactors to manage exothermic bromination steps.

  • Distillation for solvent recovery, reducing waste generation.

  • Process analytical technology (PAT) for real-time monitoring of intermediate purity.

Green Chemistry Approaches

Adopting water as a solvent in Grignard-like reactions, as demonstrated in multicomponent pyrrole syntheses, offers sustainability benefits:

  • Aqueous reactions reduce flammability hazards.

  • Catalyst recycling (e.g., DABCO) minimizes reagent consumption.

Analytical Techniques for Characterization

  • ¹H NMR : Distinct peaks for methoxy (δ 3.8–4.0 ppm) and hydroxymethyl (δ 2.3–2.5 ppm) groups confirm structure.

  • Mass spectrometry : Molecular ion peak at m/z 323.18 ([M+H]⁺) validates molecular weight.

Challenges and Limitations

  • Regioselectivity issues during bromination necessitate costly purification.

  • LiAlH₄ handling requires specialized infrastructure to mitigate fire risks .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major products are (4-Bromophenyl)(2,4-dimethoxyphenyl)ketone or aldehyde.

    Reduction: The major product is (2,4-dimethoxyphenyl)methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting diseases such as cancer and bacterial infections .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, making it relevant in the search for new antibiotics .

Material Science

The compound's properties make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : It has been identified as a potential dopant or host material in OLED technology, contributing to advancements in display technologies .
  • Nanomaterials : Its use in the synthesis of mesoporous materials and nano-minerals highlights its versatility in creating advanced materials with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of synthesized compounds related to this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

CompoundZone of Inhibition (mm)Bacterial Strain
4l16Staphylococcus aureus
4k14Escherichia coli

Case Study 2: OLED Applications

Research into OLED materials has demonstrated that this compound can enhance the efficiency and stability of OLED devices when used as an intermediate in the synthesis of more complex organic compounds .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine enhances molecular weight and polarizability, while methoxy groups improve solubility in polar solvents like methanol or ethyl acetate . Imine derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding and planar rigidity.

The benzenesulfonamide analog (B4) disrupts antioxidant enzymes in aquatic organisms, highlighting ecological toxicity risks .

Biological Activity

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound characterized by a bromophenyl group and a dimethoxyphenyl group linked to a methanol moiety. Its molecular formula is C16H17BrO3C_{16}H_{17}BrO_3, and it has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The compound showed notable inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

2. Antioxidant Activity

The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals. The antioxidant activity was assessed using the DPPH radical scavenging method, which is a standard assay for evaluating the free radical scavenging ability of compounds.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)% Inhibition
5045
10062
20078

At higher concentrations, the compound demonstrated significant antioxidant activity, indicating its potential utility in preventing oxidative stress-related diseases .

3. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer), the compound exhibited cytotoxic effects.

Table 3: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The IC50 values indicate that the compound has promising anticancer activity, particularly against breast cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of phenolic compounds similar to this compound. These derivatives were tested for their biological activities, revealing that modifications in substituents significantly influenced their efficacy against microbial strains and cancer cells.

In one study, derivatives with additional methoxy groups exhibited enhanced antimicrobial activity compared to their parent compounds. This suggests that structural modifications can lead to improved biological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or piperidine) to form a chalcone intermediate. Subsequent reduction or cyclization reactions yield the methanol derivative . Intermediate characterization employs FTIR, NMR, and elemental analysis to confirm functional groups and purity . For example, in , chalcone intermediates were validated via melting points and spectral matching.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is used. Crystals are grown via slow evaporation (e.g., ethanol), and data collection involves Mo/Kα radiation. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs . For instance, details crystal preparation for a Schiff base analog, highlighting refinement protocols and thermal displacement parameters.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies between expected and observed spectral data (e.g., unexpected alkoxypyridine formation instead of cyanopyrans) require mechanistic reinvestigation. Solvent effects (e.g., methanol vs. ethanol) and lone-pair interactions are probed via DFT calculations or isotopic labeling . demonstrated that solvent polarity influenced reaction pathways, necessitating revised mechanisms.

Q. What strategies optimize reaction yields in the synthesis of derivatives like pyrazolines or sulfonamides?

  • Methodology : Yield optimization involves solvent selection (polar aprotic solvents enhance nucleophilicity), catalyst screening (e.g., glacial acetic acid for cyclization), and stoichiometric adjustments. For example, in , pyrazoline derivatives achieved 75–82% yields using ethanol as a solvent and acetic acid catalysis. Reaction monitoring via TLC (chloroform:methanol, 4.8:0.2) ensures endpoint accuracy .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

  • Methodology : In vitro assays (e.g., antioxidant enzyme activity in fish gill/liver tissues) are conducted using spectrophotometric methods (e.g., SOD, CAT activity measurements). Data is analyzed via SPSS with Duncan’s test (α=0.05) to assess dose-dependent effects . reported significant oxidative stress modulation in aquatic models, validated through triplicate experiments.

Q. What computational tools predict structure-activity relationships (SAR) for analogs of this compound?

  • Methodology : Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects (e.g., bromo vs. methoxy groups) with bioactivity. For instance, tabulated melting points and yields for analogs, linking steric/electronic properties to inhibitory potency against kinases.

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